tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the carboxylate position and a bromine atom at the 3-position of the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a mixture of ethyl acetate and water, leading to the formation of the desired pyrazolopyridine derivative with high regioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound is investigated for its biological activities, including anticancer properties and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology studies to understand the interactions and functions of biological molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways . The exact molecular pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: This compound has an additional iodine atom, which can influence its reactivity and biological activity.
tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:
Uniqueness: tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-5-4-7(8)9(12)14-15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBVNAJLBUFRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CN=C2)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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